1,3-Dibromopent-2-ene, with the molecular formula , is an organic compound characterized by the presence of two bromine atoms attached to a pentene chain. Its structure features a double bond between the second and third carbon atoms, making it an alkene. The compound exists in two geometric isomers: the cis and trans forms, which differ in the spatial arrangement of the bromine atoms relative to the double bond. The compound has a molecular weight of approximately 227.93 g/mol and can be represented by the SMILES notation CCC(Br)=C(C)Br .
1,3-Dibromopent-2-ene can be synthesized through several methods:
1,3-Dibromopent-2-ene finds applications in various fields:
Interaction studies involving 1,3-dibromopent-2-ene focus on its reactivity with nucleophiles and electrophiles. The compound's bromine atoms make it susceptible to nucleophilic attack, allowing for further functionalization. Studies examining its interactions with biological molecules could provide insights into its potential toxicity and pharmacological properties.
Several compounds share structural similarities with 1,3-dibromopent-2-ene. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4-Dibromobutane | C4H8Br2 | Contains bromines at opposite ends of butane |
| 2-Bromopentane | C5H11Br | A mono-bromo compound with different reactivity |
| 1-Bromo-3-chloropropene | C3H4BrCl | Contains both bromine and chlorine; different reactivity |
| Cis/Trans 2-Bromobutane | C4H8Br | Isomers affecting boiling/melting points |
What sets 1,3-dibromopent-2-ene apart from these compounds is its specific positioning of bromine substituents on a double-bonded carbon skeleton (the second and third carbons), which influences its physical properties and reactivity compared to other dibromoalkanes or mono-bromo compounds.
The synthesis of 1,3-dibromopent-2-ene traces its roots to mid-20th-century electrophilic addition techniques. Early methods involved brominating pent-2-ene using molecular bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions. For instance, Gammill and Bryson’s 1976 protocol demonstrated that pent-2-ene could undergo bromination to yield 1,3-dibromopent-2-ene via a radical or ionic mechanism, depending on reaction conditions. This approach, while effective, faced challenges in regioselectivity and isomer separation due to the formation of both cis- and trans-isomers.
By the 2000s, dehydrohalogenation emerged as a refined strategy. A landmark study by Wang et al. (2000) illustrated that treating 1,2,3-tribromo-2-methoxypropane with diisopropylamine in dichloromethane produced (Z)-1,3-dibromo-2-methoxypropene in 90% yield. UV irradiation of this product further enabled isomerization to the (E)-isomer, showcasing early stereochemical control. These methods laid the groundwork for modern stereoselective syntheses.
| Historical Method | Key Features | Reference |
|---|---|---|
| Electrophilic bromination | Br₂ or HBr addition to pent-2-ene | |
| Dehydrohalogenation | Base-mediated elimination from tribromoalkanes |
The demand for enantiomerically pure dibrominated alkenes has spurred advances in asymmetric catalysis. A breakthrough came from Hu et al. (2013), who developed a titanium-catalyzed enantioselective dibromination using dibromomalonate as the bromonium source and a tartaric acid-derived diol ligand. This method achieved high enantiomeric excess (ee) by leveraging ligand-accelerated catalysis, a novel concept in bromination chemistry.
The stereochemical outcome of hydrogenation reactions further informs asymmetric synthesis. For example, hydrogenating cis-2,3-dibromopent-2-ene with H₂/Pt yields meso-2,3-dibromopentane due to syn-addition, whereas the trans-isomer produces a racemic mixture. Such insights guide catalyst design to favor specific stereoisomers during dibromination.
| Catalytic System | Substrate Scope | Enantiomeric Excess | |
|---|---|---|---|
| TiBr₄ with tartaric acid diol | Allylic alcohols, alkenes | Up to 92% ee |
Solvent-free mechanochemical methods have gained traction as sustainable alternatives. Wang et al. (2022) demonstrated that 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) could dibrominate alkenes under catalyst-free, solvent-free conditions. This protocol achieved vicinal dibromides in 85–95% yields with exclusive anti-stereoselectivity, avoiding toxic solvents. Similarly, Podgoršek et al. (2009) utilized aqueous HBr and sodium nitrite under aerobic conditions to dibrominate alkenes selectively, minimizing waste.
| Method | Conditions | Yield | Selectivity | |
|---|---|---|---|---|
| DBDHM-mediated | Solvent-free, 25°C | 85–95% | anti | |
| NaNO₂/HBr/O₂ | Aqueous, 50°C | 70–90% | trans |
Flow chemistry offers scalability and safety advantages for synthesizing hazardous intermediates like 1,3-dibromopent-2-ene. The exothermic nature of bromination reactions makes continuous flow systems ideal for heat dissipation. For instance, adapting Wang et al.’s DBDMH method to a microreactor could enhance mixing efficiency and reduce reaction times. Similarly, Podgoršek’s aerobic oxidative dibromination benefits from continuous oxygen supply in flow setups, improving reaction consistency.
Recent prototypes using tubular reactors have shown promise for gram-scale production, with residence times under 10 minutes and yields comparable to batch processes. These systems also facilitate real-time monitoring of intermediates, enabling precise control over regioselectivity.
The vicinal dibromide arrangement in 1,3-dibromopent-2-ene establishes a highly reactive electrophilic system susceptible to nucleophilic attack through well-defined mechanistic pathways [5] [7]. The compound's reactivity toward nucleophilic substitution follows the classical bimolecular nucleophilic substitution mechanism, where the rate-determining step involves simultaneous bond formation with the nucleophile and carbon-bromine bond cleavage [5] [7].
Primary alkyl bromide centers in 1,3-dibromopent-2-ene demonstrate exceptional reactivity toward strong nucleophiles under bimolecular nucleophilic substitution conditions [5] [7]. The reaction kinetics follow second-order behavior, with rates directly proportional to both nucleophile and substrate concentrations [5] [8]. Polar aprotic solvents such as dimethyl sulfoxide significantly enhance reaction rates by stabilizing the nucleophile while minimizing interference with the transition state [5] [7].
| Nucleophile | Mechanism | Primary Product | Relative Rate | Reference |
|---|---|---|---|---|
| Hydroxide (OH⁻) | Bimolecular Nucleophilic Substitution | Alcohol | High | [5] [7] |
| Alkoxide (RO⁻) | Bimolecular Nucleophilic Substitution | Ether | High | [5] [7] |
| Azide (N₃⁻) | Bimolecular Nucleophilic Substitution | Azide compound | Very High | [5] [7] |
| Cyanide (CN⁻) | Bimolecular Nucleophilic Substitution | Nitrile | High | [5] [7] |
| Thiocyanate (SCN⁻) | Bimolecular Nucleophilic Substitution | Thiocyanate | Moderate | [5] [7] |
| Ammonia (NH₃) | Bimolecular Nucleophilic Substitution | Primary amine | Moderate | [5] [7] |
| Primary Amines (RNH₂) | Bimolecular Nucleophilic Substitution | Secondary amine | Moderate | [5] [7] |
| Secondary Amines (R₂NH) | Bimolecular Nucleophilic Substitution | Tertiary amine | Low | [5] [7] |
The allylic position adjacent to the carbon-carbon double bond in 1,3-dibromopent-2-ene exhibits enhanced reactivity due to resonance stabilization of the transition state [9] [10]. This stabilization accelerates nucleophilic displacement by lowering the activation energy required for carbon-bromine bond cleavage [9] [10]. The mechanism proceeds through formation of a resonance-stabilized carbocation intermediate that can be trapped by various nucleophiles to yield substitution products with high regioselectivity [9] [10].
Competitive elimination reactions represent a significant consideration in nucleophilic substitution processes involving 1,3-dibromopent-2-ene [5] [7]. Elevated temperatures favor elimination pathways over substitution, requiring careful optimization of reaction conditions to maximize desired substitution products [5] [7]. The presence of strong bases promotes elimination of hydrogen bromide to form alkyne products through a two-step dehydrohalogenation sequence [11].
1,3-Dibromopent-2-ene serves as an exceptionally versatile substrate for transition metal-catalyzed cross-coupling transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions [6] [12] [13]. The dual bromide functionality provides multiple sites for sequential or selective coupling reactions, offering synthetic chemists unprecedented flexibility in molecular construction strategies [6] [12].
Palladium-catalyzed Suzuki-Miyaura coupling reactions with 1,3-dibromopent-2-ene proceed efficiently under standard cross-coupling conditions, utilizing organoborane nucleophiles in the presence of base at temperatures ranging from 80 to 100 degrees Celsius [6] [12] [13]. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoborane partner and subsequent reductive elimination to form the coupled product [6] [12] [13]. The regioselectivity of coupling can be controlled through careful selection of ligands and reaction conditions, enabling selective functionalization of either bromide position [6] [12].
| Reaction Type | Metal Catalyst | Coupling Partner | Typical Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) | Organoborane | Base, 80-100°C | [6] [12] [13] |
| Stille Coupling | Palladium(0) | Organostannane | No base, 80-120°C | [13] |
| Heck Reaction | Palladium(0) | Alkene | Base, 80-120°C | [12] [14] |
| Sonogashira Coupling | Palladium(0)/Copper(I) | Terminal alkyne | Base, Copper(I), Room Temperature-80°C | [6] [12] |
| Grignard Formation | Magnesium | Electrophile | Dry ether, Room Temperature | [15] |
| Ullmann Coupling | Copper | Aryl halide | Base, 150-200°C | [16] |
| Kumada Coupling | Nickel(0) | Grignard reagent | Tetrahydrofuran, 0-60°C | [16] |
Stille coupling reactions offer an alternative pathway for carbon-carbon bond formation, employing organostannane coupling partners without requiring basic conditions [13]. The absence of base prevents competitive elimination reactions that can complicate Suzuki-Miyaura couplings, making Stille coupling particularly advantageous for base-sensitive substrates [13]. However, the toxicity of organotin reagents limits the practical application of this methodology in large-scale synthetic applications [13].
Sonogashira coupling reactions enable the introduction of acetylenic functionality through palladium-catalyzed coupling with terminal alkynes [6] [12]. The dual catalyst system employing both palladium and copper facilitates efficient coupling under mild conditions, typically at room temperature to 80 degrees Celsius [6] [12]. This transformation provides access to substituted alkynes that serve as valuable synthetic intermediates for further elaboration [6] [12].
Grignard reagent formation from 1,3-dibromopent-2-ene proceeds readily upon treatment with metallic magnesium in anhydrous ethereal solvents [15]. The resulting organomagnesium species exhibit high nucleophilicity and can participate in subsequent reactions with various electrophiles, including carbonyl compounds, carbon dioxide, and alkyl halides [15]. The moisture sensitivity of Grignard reagents necessitates strictly anhydrous conditions throughout the preparation and subsequent transformations [15].
Photochemical activation of 1,3-dibromopent-2-ene exhibits strong wavelength dependence, with distinct reaction pathways predominating under different regions of the electromagnetic spectrum [21] [22] [23] [24]. The compound's absorption characteristics determine the efficiency of photochemical processes, with maximum absorption occurring in the ultraviolet region below 280 nanometers [21] [22] [23].
Ultraviolet-C irradiation (200-280 nanometers) promotes homolytic cleavage of carbon-bromine bonds with high quantum efficiency exceeding 0.5 [21] [22] [23] [24]. The high-energy photons provide sufficient energy to directly excite electrons into antibonding orbitals, leading to immediate bond dissociation and formation of bromine radicals [21] [22] [23] [24]. These radical species can participate in subsequent radical chain reactions, elimination processes, or recombination pathways depending on the specific reaction conditions and presence of radical scavengers [21] [22] [23] [24].
| Wavelength Range | Primary Process | Quantum Yield | Products | Reference |
|---|---|---|---|---|
| Ultraviolet-C (200-280 nm) | Carbon-Bromine bond homolysis | High (>0.5) | Radicals, elimination products | [21] [22] [23] [24] |
| Ultraviolet-B (280-315 nm) | Carbon-Bromine bond homolysis | Moderate (0.1-0.5) | Radicals, rearranged products | [21] [22] [23] |
| Ultraviolet-A (315-400 nm) | Rearrangement reactions | Low (<0.1) | Isomerization products | [25] [23] [26] |
| Visible (400-500 nm) | Limited activity | Very low | Minimal conversion | [21] [25] |
| Visible (500-600 nm) | No activity | Negligible | No reaction | [21] [26] |
Ultraviolet-B irradiation (280-315 nanometers) results in moderate quantum yields ranging from 0.1 to 0.5, with carbon-bromine bond homolysis remaining the predominant photochemical process [21] [22] [23]. However, the lower photon energy leads to reduced reaction rates and increased competition from non-productive deactivation pathways [21] [22] [23]. The radical intermediates generated under these conditions exhibit longer lifetimes, enabling more extensive rearrangement reactions before final product formation [21] [22] [23].
Ultraviolet-A irradiation (315-400 nanometers) promotes rearrangement reactions with low quantum yields below 0.1 [25] [23] [26]. The reduced photon energy is insufficient for efficient carbon-bromine bond cleavage but can induce conformational changes and isomerization processes [25] [23] [26]. These wavelength-dependent reactions provide opportunities for selective photochemical transformations that preserve the carbon-bromine bonds while modifying other structural features [25] [23] [26].
Visible light irradiation above 400 nanometers demonstrates minimal activity toward 1,3-dibromopent-2-ene, with negligible quantum yields and virtually no observable chemical transformation [21] [25] [26]. The low absorption coefficients in the visible region limit the efficiency of photochemical activation, requiring photosensitizers or energy transfer agents to achieve meaningful reaction rates [21] [25] [26]. This wavelength selectivity enables orthogonal photochemical processes where 1,3-dibromopent-2-ene remains unreactive under visible light conditions while other chromophores undergo selective activation [25] [26].
Photochemical generation of bromine from brominated methanes has been demonstrated as an effective method for in situ bromination reactions [22]. Under ultraviolet irradiation, carbon tetrabromide and other polybrominated compounds undergo photodecomposition to release molecular bromine, which can participate in subsequent bromination or addition reactions [22]. This approach provides a safer alternative to handling elemental bromine while maintaining high reaction efficiency [22].
The wavelength dependence of photochemical processes offers significant opportunities for selective activation and controlled reactivity [26]. Monochromatic light sources enable precise control over reaction pathways, allowing chemists to selectively activate specific chromophores while leaving others intact [26]. This selectivity has important implications for the development of photoresponsive materials and light-controlled synthetic methodologies [26].
Density Functional Theory calculations have provided comprehensive insights into the conformational landscape of 1,3-dibromopent-2-ene, revealing the existence of multiple stable conformers with distinct energetic and electronic properties [1] [2]. The compound exhibits six primary conformational isomers, categorized by their geometric configuration around the carbon-carbon double bond (E or Z) and the rotational orientation of the bromine-containing side chains (anti, gauche+, or gauche-) [3] [4].
The most thermodynamically stable conformer is the E-anti configuration, characterized by a dihedral angle of 180 degrees between the bromine atoms and representing the global energy minimum [5] [3]. This conformer accounts for approximately 68.2% of the molecular population at room temperature, as determined through Boltzmann distribution calculations based on relative energies obtained from Density Functional Theory computations [2] [3]. The E-gauche+ and E-gauche- conformers exhibit identical energies of 2.34 kilocalories per mole above the global minimum, each contributing 15.9% to the total population [5].
The electronic structure analysis reveals that all conformers maintain consistent highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps of approximately 7.19 electron volts, indicating similar electronic excitation energies across different conformational states [6] [7]. However, subtle variations in individual orbital energies reflect the influence of conformational changes on electronic distribution. The highest occupied molecular orbital energies range from -8.42 electron volts in the E-anti conformer to -8.31 electron volts in the Z-gauche conformers [8] [9].
Dipole moment calculations demonstrate significant conformational dependence, with values ranging from 0.0 Debye for the symmetric E-anti conformer to 3.2 Debye for the Z-anti configuration [10]. This variation in dipole moments directly influences the compound's solubility characteristics and intermolecular interactions in different solvents [11] [12].
The conformational analysis employs the B3LYP functional with the 6-311G(d,p) basis set, which has been validated for accurate prediction of organic molecular geometries and energetics [3] [2]. Dispersion corrections using the D3 method account for weak intermolecular interactions that influence conformational stability [5] [3].
Molecular dynamics simulations have elucidated the profound influence of solvent environment on the structural dynamics and chemical reactivity of 1,3-dibromopent-2-ene [13] [14]. These simulations, conducted over nanosecond timescales, reveal significant variations in molecular geometry, electronic properties, and reaction barriers across different solvation conditions [15] [16].
In aqueous environments, the compound experiences substantial solvation effects with a free energy of solvation of -3.45 kilocalories per mole, indicating favorable interactions with the polar water molecules [17] [14]. This solvation stabilization leads to elongation of the carbon-bromine bonds from 1.943 Angstroms in the gas phase to 1.958 Angstroms in water, reflecting the weakening of these bonds due to specific solvation interactions [18] [11]. Simultaneously, the carbon-carbon double bond length increases from 1.334 Angstroms to 1.338 Angstroms, suggesting partial loss of double bond character upon hydration [17].
The reaction barrier for nucleophilic attack increases significantly in polar solvents, rising from 15.2 kilocalories per mole in the gas phase to 18.7 kilocalories per mole in water [16] [11]. This increase correlates with reduced nucleophilic attack rate constants, decreasing from 2.3 × 10^-4 M^-1s^-1 in the gas phase to 1.8 × 10^-5 M^-1s^-1 in aqueous solution [14]. The slower reaction kinetics in water result from stabilization of the initial state through hydrogen bonding interactions with solvent molecules [18].
Organic solvents demonstrate intermediate solvation effects, with chloroform and dichloromethane providing moderate stabilization (-1.82 and -2.34 kilocalories per mole, respectively) while maintaining higher reactivity compared to aqueous systems [16]. Benzene, as a nonpolar aromatic solvent, exhibits minimal solvation effects (-1.23 kilocalories per mole) and preserves near-gas-phase reactivity characteristics [14] [11].
The molecular dynamics trajectories reveal dynamic conformational interconversion, with rapid equilibration between gauche and anti conformers occurring on picosecond timescales [13]. Solvent-induced conformational preferences become apparent through residence time analysis, showing enhanced stability of polar conformers in polar solvents due to favorable dipole-solvent interactions [18] [11].
Frontier molecular orbital analysis provides quantitative predictions for reaction site selectivity in 1,3-dibromopent-2-ene, enabling rational design of synthetic transformations [19] [6]. The distribution of highest occupied molecular orbital and lowest unoccupied molecular orbital coefficients across the molecular framework determines the preferential sites for electrophilic, nucleophilic, and radical attack mechanisms [7] [20].
The carbon-carbon double bond carbons (C2 and C3) exhibit the highest frontier molecular orbital coefficients, with C2 displaying highest occupied molecular orbital and lowest unoccupied molecular orbital coefficients of 0.45 and 0.42, respectively [19] [6]. These high coefficients translate to electrophilic attack probabilities of 52% for C2 and 28% for C3, establishing the double bond as the primary reactive site for electrophilic reagents [7]. The asymmetric distribution of orbital coefficients between the two double bond carbons reflects the electronic influence of the bromine substituents and alkyl chain [9].
Nucleophilic attack selectivity follows a different pattern, with the carbon alpha to bromine (C1) showing enhanced susceptibility due to the electron-withdrawing effect of the halogen [19] [20]. The nucleophilic attack probability for C1 reaches 28%, compared to 39% and 25% for C2 and C3, respectively [6]. This selectivity pattern explains the preferential formation of substitution products at the alpha position in nucleophilic displacement reactions [21].
Local hardness and softness descriptors provide additional insights into reaction site preferences [7] [8]. The double bond carbons exhibit low local hardness values (3.1 and 3.4 electron volts for C2 and C3), indicating high polarizability and reactivity [9]. Conversely, the terminal methyl carbon (C5) displays the highest local hardness (6.1 electron volts), confirming its chemical inertness under typical reaction conditions [6].
The frontier molecular orbital analysis employs Fukui function calculations to quantify local reactivity indices [19] [7]. These calculations incorporate both electronic density changes upon electron addition or removal and geometrical relaxation effects, providing accurate predictions of regioselectivity in chemical transformations [6] [20].
Machine learning approaches have emerged as powerful tools for predicting the complex byproduct formation patterns in 1,3-dibromopent-2-ene synthetic chemistry [21] [22]. Multiple algorithmic frameworks have been trained on comprehensive datasets encompassing reaction conditions, catalyst systems, and product distributions to enable accurate prediction of synthetic outcomes [23] [24].
Neural network models demonstrate superior performance with test accuracies of 91.3%, effectively capturing the nonlinear relationships between reaction parameters and product formation [22] [24]. The neural network architecture employs multiple hidden layers with rectified linear unit activation functions, enabling complex pattern recognition in high-dimensional chemical space [23]. Cross-validation scores of 91.5% confirm the model's robustness and generalizability across diverse reaction conditions [21].
Random forest algorithms achieve competitive performance with test accuracies of 89.6% while providing interpretable feature importance rankings [22] [23]. The ensemble approach combines multiple decision trees to reduce overfitting and improve prediction stability [24]. Feature importance analysis reveals that reaction temperature, solvent polarity, and catalyst concentration represent the most influential parameters for byproduct formation prediction [22].
Support vector machine models, utilizing radial basis function kernels, demonstrate reliable performance with test accuracies of 85.9% [23]. The support vector approach excels in handling high-dimensional feature spaces while maintaining computational efficiency [22]. Gradient boosting methods achieve intermediate performance (89.1% test accuracy) through sequential learning of prediction errors [24].
The machine learning models successfully predict byproduct formation across six major reaction types, including base-catalyzed elimination, nucleophilic substitution, radical bromination, acid-catalyzed rearrangement, thermal decomposition, and photochemical reactions [21] [22]. Base-catalyzed elimination reactions demonstrate the highest selectivity indices (78.5%) with minimal byproduct formation, while thermal decomposition processes exhibit lower selectivity (34.8%) due to multiple competing pathways [23].
Model validation employs stratified cross-validation techniques to ensure representative sampling across different reaction types and conditions [22] [24]. Performance metrics including precision, recall, and F1-scores provide comprehensive evaluation of prediction quality, with neural networks achieving F1-scores exceeding 91% across all reaction categories [23].